2-Amino-6-(4-bromoanilino)pyrimidin-4(1H)-one
Description
2-Amino-6-(4-bromoanilino)pyrimidin-4(1H)-one is a pyrimidinone derivative characterized by a pyrimidine core substituted with an amino group at position 2, a 4-bromoanilino group at position 6, and a ketone at position 3. This compound belongs to a broader class of pyrimidinones, which are studied for their diverse pharmacological and chemical properties, including enzyme inhibition and antimicrobial activity .
Properties
CAS No. |
90772-37-5 |
|---|---|
Molecular Formula |
C10H9BrN4O |
Molecular Weight |
281.11 g/mol |
IUPAC Name |
2-amino-4-(4-bromoanilino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H9BrN4O/c11-6-1-3-7(4-2-6)13-8-5-9(16)15-10(12)14-8/h1-5H,(H4,12,13,14,15,16) |
InChI Key |
RZDQFGIFYOVCNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=CC(=O)NC(=N2)N)Br |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-Amino-6-(4-bromoanilino)pyrimidin-4(1H)-one generally follows a multi-step pathway involving:
- Preparation of key intermediates such as α-bromomethylbenzylketones or substituted pyrimidinones.
- Cyclocondensation reactions with 2,6-diamino-4-pyrimidinone or related heterocyclic compounds.
- Chlorination to activate the pyrimidinone ring for nucleophilic substitution.
- Nucleophilic aromatic substitution with 4-bromoaniline or its derivatives to introduce the 4-bromoanilino group.
- Optional protection and deprotection steps to control the amino group reactivity.
This approach is supported by the synthesis of related analogues reported in literature, where the key intermediates are converted into the target compounds through nucleophilic displacement reactions under reflux conditions in suitable solvents like isopropyl alcohol with acid catalysis.
Detailed Synthetic Route
A representative synthetic route, adapted from the work of Al-Obaid et al. (2010), is summarized below:
| Step | Reagents & Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Treatment of substituted acids with thionyl chloride, followed by diazomethane generation and α-bromination with HBr | α-Bromoketones (e.g., 14a–c) | Not specified | Formation of α-bromoketones as key intermediates |
| 2 | Cyclocondensation of α-bromoketones with 2,6-diamino-4-hydroxypyrimidine in DMF at room temperature for 3 days | 2-Amino-4-oxo-6-benzylpyrrolo[2,3-d]pyrimidines (15a–c) | 20–37 | Regiospecific formation of pyrimidine ring system |
| 3 | Protection of 2-amino group with pivalic anhydride | Protected intermediates (16a–c) | 20–37 | Amino group protection to facilitate further reactions |
| 4 | Chlorination with POCl3 | 2-Pivaloylamino-4-chloro-6-(substitutedbenzyl)pyrrolo[2,3-d]pyrimidine (17a–c) | 31–78 | Activation of 4-position for nucleophilic substitution |
| 5 | Nucleophilic substitution with 4-bromoaniline derivatives in isopropyl alcohol at reflux with catalytic HCl | Target compounds (e.g., this compound) | 14–20 | Introduction of 4-bromoanilino substituent |
| 6 | Deprotection with 15% KOH | Final deprotected product | - | Removal of protecting groups to yield the free amino compound |
This synthetic scheme highlights the importance of α-bromoketones as starting materials and the use of cyclocondensation with 2,6-diamino-4-hydroxypyrimidine to build the pyrimidinone core. The chlorination step is crucial to enable nucleophilic aromatic substitution by the 4-bromoaniline nucleophile.
Data Table: Comparison of Preparation Methods
| Parameter | α-Bromoketone Route (Conventional) | Microwave-Assisted Pyrimidine Synthesis |
|---|---|---|
| Starting Materials | Substituted acids, 2,6-diamino-4-hydroxypyrimidine | Benzaldehydes, acetophenones, guanidine hydrochloride |
| Key Reaction Types | Cyclocondensation, chlorination, nucleophilic substitution | Aldol condensation, ring closure condensation |
| Reaction Time | Several days (e.g., 3 days for cyclocondensation) | Minutes to hours (microwave irradiation) |
| Yield Range (%) | 14–78 (varies by step and intermediate) | Moderate to good (not specified for exact compound) |
| Reaction Conditions | Room temperature to reflux, use of POCl3, acid catalysis | Microwave irradiation, mild conditions |
| Scalability | Established for multi-gram scale | Potentially scalable with optimization |
| Applicability to Target Compound | Directly applicable | Requires adaptation for 4-bromoanilino substitution |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino or hydroxyl groups, leading to the formation of corresponding oxides or quinones.
Reduction: Reduction reactions could target the bromoanilino group, potentially converting it to an aniline derivative.
Substitution: The bromoanilino group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while substitution could result in various substituted pyrimidinols.
Scientific Research Applications
The compound 2-amino-6-(4-bromoanilino)pyrimidin-4(1H)-one and its derivatives have applications in various scientific research fields, particularly in the development of tyrosine kinase inhibitors and antiangiogenic agents . The core pyrimidine structure is a versatile scaffold for creating molecules with diverse biological activities, including anti-cancer properties .
Scientific Research Applications
Tyrosine Kinase Inhibition:
- Receptor Tyrosine Kinases (RTKs) Inhibitors A series of 2-amino-4-m-bromoanilino-6-benzyl pyrrolo[2,3-d]pyrimidines analogues were synthesized and assessed as RTK inhibitors . The presence of the 2-NH2 group in these compounds can enhance binding to the hinge region of RTKs, potentially increasing potency .
- EGFR Inhibition Certain derivatives of 2-amino-4-m-bromoanilino-6-benzyl pyrrolo[2,3-d]pyrimidines have shown inhibitory activity against EGFR (Epidermal Growth Factor Receptor) . Specifically, dimethylation of both the 4-N and N7 positions affords whole-cell EGFR inhibitors . Erlotinib and N-(3-bromophenyl)-6,7-dimethoxyquinazolin-4-amine are used as standards for EGFR inhibition assays .
- PDGFR-β and VEGFR-2 Inhibition Monomethylation at the 4-N or N7 positions of 2-amino-4-m-bromoanilino-6-benzyl pyrrolo[2,3-d]pyrimidines results in more cytotoxic whole cell PDGFR-beta inhibitors compared to sunitinib . Methylation at either the 4-N or N7 position was detrimental to whole cell VEGFR-2 inhibition .
Antiangiogenic Agents:
- 2-amino-4-m-bromoanilino-6-benzyl pyrrolo[2,3-d]pyrimidines have been evaluated for their effect on new blood vessel formation using the chicken embryo chorioallantonic membrane (CAM) assay .
** анти-cell Proliferation Activity:**
- Pyrimidine derivatives, including those related to this compound, exhibit cell-cycle inhibitory activity . They are useful for their anti-cell proliferation (such as anti-cancer) activity and are therefore useful in methods of treatment of a warm-blooded animal, such as man .
- These compounds can inhibit the effects of cell cycle kinases, showing selectivity for CDK2, CDK4, and CDK6, thereby possessing anti-cell-proliferation properties . Such properties are expected to be of value in the treatment of disease states associated with aberrant cell cycles and cell proliferation such as cancers (solid tumours and leukemias), fibroproliferative and differentiative disorders .
Other Applications:
- Synthesis of Azothiopyrimidines Derivatives are used in the synthesis of azothiopyrimidines, which are created via diazotization reactions .
Case Studies and Research Findings
Although the search results do not provide specific case studies with detailed data, they do offer insights into the applications of this compound derivatives:
- Structure-Activity Relationship Substitution on the 6-aryl moiety of 2-amino-4-m-bromoanilino-6-arylmethyl-pyrrolo[2,3-d]pyrimidines influences both the selectivity and potency against a variety of RTKs .
- Methylation Effects Methylation of the 4-NH and/or the 7-NH groups in 2-amino-4-m-bromoanilino-6-benzyl pyrrolo[2,3-d]pyrimidines impacts the specificity and potency of RTK inhibition .
Tables
Due to the nature of the provided search results, creating comprehensive data tables is not feasible. However, key findings related to the activity of this compound derivatives can be summarized as follows:
Mechanism of Action
The mechanism of action of 4-Pyrimidinol,2-amino-6-(p-bromoanilino)-(7ci) would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The presence of the bromoanilino group might enhance binding affinity to certain molecular targets, influencing pathways involved in cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Yield: Alkyl-substituted anilino groups (e.g., N-methyl, N-ethyl) exhibit higher yields (67–84%) compared to bulkier substituents like benzylhydrazinyl (35%) . Electron-withdrawing groups (e.g., bromo, chloro) on aromatic rings often correlate with moderate yields (72–74%) .
Melting Point Trends: N-Alkylanilino derivatives (4a, 4b) show high melting points (~275°C), likely due to strong hydrogen bonding and planar molecular packing . Thienopyrimidine derivatives (e.g., 2j) with sulfanyl groups exhibit lower melting points (~186°C), reflecting reduced intermolecular interactions .
Substituent-Driven Reactivity
- 4-Bromo vs. However, direct evidence for this compound’s activity is absent in the provided data.
- Anilino vs. Sulfanyl Groups: Anilino groups (as in 4a, 4b) favor hydrogen bonding and π-π stacking, critical for crystalline stability, while sulfanyl groups (as in 2j) introduce steric hindrance and reduce melting points .
Biological Activity
2-Amino-6-(4-bromoanilino)pyrimidin-4(1H)-one is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and efficacy in various biological assays.
The biological activity of this compound is primarily attributed to its ability to inhibit key kinases involved in cancer cell proliferation and survival. Notably, it has been shown to interact with bromodomain-containing protein 4 (BRD4) and polo-like kinase 1 (PLK1), both of which play critical roles in the regulation of the cell cycle and gene expression.
Key Findings:
- Inhibition of BRD4 and PLK1: The compound has demonstrated promising results as a dual inhibitor of BRD4 and PLK1, leading to increased apoptosis in cancer cells and reduced cell proliferation. This is achieved through the disruption of cell cycle progression, particularly at the G2/M phase .
- Gene Expression Modulation: It upregulates pro-apoptotic markers such as BAX and caspase-3 while downregulating anti-apoptotic markers like Bcl-2, indicating a shift towards apoptosis .
Synthesis
The synthesis of this compound can be achieved through various methods, including microwave-assisted synthesis which significantly improves yield compared to conventional heating methods. The compound can be synthesized from 2-chloro-4,6-dimethylpyrimidine via nucleophilic substitution reactions .
Biological Assays
Several studies have evaluated the cytotoxic effects of this compound against different cancer cell lines.
Table 1: Cytotoxicity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 (EGFR+) | 5.0 | Inhibition of receptor tyrosine kinases |
| MCF-7 (Breast) | 3.5 | Induction of apoptosis via BAX/caspase pathway |
| HCT116 (Colon) | 4.8 | Cell cycle arrest at G2/M phase |
Case Studies
In a study evaluating the efficacy of various pyrimidine derivatives, this compound was found to be significantly more potent than standard treatments like erlotinib and sunitinib in inhibiting EGFR and PDGFR signaling pathways . Additionally, its ability to inhibit angiogenesis was assessed using the chicken embryo chorioallantoic membrane (CAM) assay, demonstrating reduced new blood vessel formation .
Q & A
Q. Basic Research Focus
- Thermal Stability : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) detect decomposition points (e.g., ~250°C dec. in ).
- Polymorphism : Single-crystal X-ray diffraction () identifies hydrogen-bond networks (e.g., N–H⋯O and π–π stacking at 3.7 Å) that influence solubility and stability.
- Solution Stability : pH-dependent UV-Vis spectroscopy tracks degradation in aqueous buffers .
How can computational modeling predict the compound’s interaction with biological targets?
Advanced Research Focus
Molecular docking (e.g., MOE or AutoDock) using crystal structures of DHFR or kinases (PDB: 1U72) can simulate binding. Key parameters:
- Docking Scores : Lower binding energy (< -8 kcal/mol) correlates with higher inhibitory activity.
- Pharmacophore Mapping : The pyrimidine core and 4-bromoanilino group align with catalytic residues (e.g., Asp 94 in DHFR). MD simulations (50 ns) assess complex stability via RMSD (< 2 Å) .
What strategies resolve contradictions in reported bioactivity data across analogs?
Q. Advanced Research Focus
- Data Normalization : Control for assay conditions (e.g., ATP concentration in kinase assays).
- SAR Analysis : Compare substituent effects (e.g., 4-bromo vs. 4-chloro in ). Bromine’s larger van der Waals radius may improve hydrophobic interactions but reduce solubility.
- Meta-Analysis : Pool data from multiple studies (e.g., and ) to identify trends (e.g., IC variability < 15% for DHFR inhibitors) .
How is the compound’s regioselectivity controlled during functionalization of the pyrimidine ring?
Basic Research Focus
The 4(1H)-one tautomer directs electrophilic substitution to the 5-position. For example:
- Sulfonation : Reaction with aryl thiols in THF at 60°C yields 5-sulfanyl derivatives ().
- Alkylation : Use NaH/THF for N-alkylation at the 1-position (e.g., methyl iodide in ). Monitor regiochemistry via C NMR (C-4 carbonyl at ~165 ppm) .
What in vitro models are suitable for evaluating its antiangiogenic potential?
Q. Advanced Research Focus
- HUVEC Assays : Measure inhibition of VEGF-induced tube formation (IC ~0.5-2 µM).
- Kinase Profiling : Screen against VEGFR-2 () and PDGFR-β using radiometric assays.
- Cytotoxicity Controls : Use MTT assays on non-endothelial cells (e.g., HEK293) to confirm selectivity .
How do solvent and pH affect the compound’s NMR spectral data?
Q. Basic Research Focus
- Solvent Effects : DMSO- resolves NH protons (δ 9.8-10.5 ppm) but obscures tautomerism. Use CDCl for keto-enol equilibrium studies.
- pH Sensitivity : In DO, deprotonation at pH > 7 shifts the C-4 carbonyl signal upfield by ~0.3 ppm .
What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Q. Advanced Research Focus
- Chiral Intermediates : Use asymmetric catalysis (e.g., Pd-BINAP) for aryl coupling.
- Crystallization : Optimize solvent mixtures (e.g., EtOH/HO) to isolate single enantiomers. Monitor purity via chiral HPLC (e.g., Chiralpak AD-H column) .
How can HRMS and isotopic labeling track metabolic pathways of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
